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The landscape of targeted cancer therapy is increasingly moving towards combination

strategies to overcome resistance and enhance efficacy. This guide provides a comprehensive

comparison of the synergistic effects of pemigatinib, a selective fibroblast growth factor

receptor (FGFR) inhibitor, with immune checkpoint inhibitors (ICIs). We delve into the

preclinical rationale, clinical data, and the underlying mechanisms that support this promising

therapeutic approach.

Preclinical Evidence: Remodeling the Tumor
Microenvironment
Preclinical studies have laid a strong foundation for combining FGFR inhibitors with ICIs. The

core concept is that by inhibiting the FGFR signaling pathway, which is often dysregulated in

various cancers, the tumor microenvironment (TME) can be modulated from an

immunosuppressive to an immune-active state, thereby sensitizing the tumor to the effects of

ICIs.

A pivotal study by Palakurthi et al. investigated the combination of erdafitinib, another potent

FGFR inhibitor, with an anti-PD-1 antibody in a genetically engineered mouse model of lung

cancer driven by an FGFR2 mutation. While erdafitinib monotherapy led to some tumor control,

the combination with anti-PD-1 resulted in significant tumor regression and improved survival.

[1] The study revealed that FGFR inhibition led to:
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Increased T-cell infiltration: A higher number of T-cells were observed within the tumor tissue.

[1]

Decreased regulatory T cells (Tregs): A reduction in immunosuppressive Tregs was noted.[1]

Downregulation of PD-L1 expression on tumor cells: This suggests a potential mechanism to

overcome one of the key immune escape pathways.[1]

These immunological changes were dependent on the inhibition of the FGFR pathway, as they

were not observed in a KRAS-mutant mouse model insensitive to FGFR inhibition.[1]

Experimental Protocols
In Vivo Mouse Model Study (Adapted from Palakurthi et al.)

Animal Model: Genetically engineered mice with lung tumors driven by an activating FGFR2

mutation (FGFR2K660N/p53mut).

Treatment Groups:

Vehicle control + IgG isotype control

Erdafitinib (oral administration)

Anti-PD-1 antibody (intraperitoneal injection)

Erdafitinib + Anti-PD-1 antibody

Analysis of Tumor Microenvironment:

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were

stained for immune cell markers such as CD3 (T-cells), CD8 (cytotoxic T-cells), and FoxP3

(Tregs) to assess the extent of immune cell infiltration.

Flow Cytometry: Fresh tumor tissue was dissociated into a single-cell suspension. Cells

were then stained with fluorescently labeled antibodies against various immune cell

surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) to quantify different immune

cell populations.
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T-cell Receptor (TCR) Sequencing: TCR sequencing was performed on tumor-infiltrating

lymphocytes (TILs) to assess the clonality of the T-cell response. An increased clonality

suggests a more focused anti-tumor T-cell response.

Clinical Data: Pemigatinib and Pembrolizumab
Combination
Building on the promising preclinical data, the combination of pemigatinib with the anti-PD-1

antibody pembrolizumab has been evaluated in a clinical setting.

FIGHT-101 Trial (Phase I/II)
The FIGHT-101 trial was a phase I/II study that evaluated pemigatinib in combination with

various agents, including pembrolizumab, in patients with advanced malignancies.[2]

Key Findings:

The combination of pemigatinib and pembrolizumab was found to be tolerable, with no new

safety signals emerging.[2]

The combination demonstrated preliminary anti-tumor activity in patients with various

advanced solid tumors.[2]

Parameter
Pemigatinib + Pembrolizumab (FIGHT-
101)

Number of Patients 26

Overall Response Rate (ORR) 26.9%

ORR in patients with FGFR rearrangements 50%

ORR in patients with FGFR mutations 33%

Table 1: Efficacy data from the pemigatinib and pembrolizumab combination arm of the

FIGHT-101 trial.[3]
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FIGHT-202 Trial (Phase II) - Pemigatinib Monotherapy
Baseline
To put the combination therapy results into context, it is useful to consider the efficacy of

pemigatinib as a monotherapy. The FIGHT-202 trial evaluated pemigatinib in previously

treated patients with cholangiocarcinoma (bile duct cancer) harboring FGFR2 fusions or

rearrangements.

Parameter Pemigatinib Monotherapy (FIGHT-202)

Number of Patients (with FGFR2

fusions/rearrangements)
107

Overall Response Rate (ORR) 37%[4]

Median Duration of Response (DOR) 7.5 months[5]

Median Progression-Free Survival (PFS) 6.9 months[5]

Median Overall Survival (OS) 21.1 months[5]

Table 2: Efficacy data for pemigatinib monotherapy in patients with cholangiocarcinoma from

the FIGHT-202 trial.[4][5]

While a direct comparison is not possible due to different patient populations and study

designs, the promising ORR in the combination trial, particularly in patients with FGFR

alterations, supports the rationale for further investigation.

Ongoing Clinical Trials
Several clinical trials are currently underway to further evaluate the combination of pemigatinib
with immune checkpoint inhibitors:

NCT05913661: A Phase II study of pemigatinib combined with a PD-1 inhibitor as a first-line

treatment for unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2

fusion/rearrangement.[6]
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NCT05004974: A Phase II study of sintilimab (an anti-PD-1 antibody) with pemigatinib in

patients with PD-L1-positive and FGFR mutated advanced non-small cell lung cancer.[7]

These trials will provide more definitive data on the efficacy and safety of this combination

approach in specific cancer types.

Mechanism of Synergy and Signaling Pathways
The synergistic effect of pemigatinib and immune checkpoint inhibitors is believed to stem

from a multi-faceted impact on the "cancer-immune cycle".
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Caption: Proposed mechanism of synergy between pemigatinib and immune checkpoint

inhibitors.
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Caption: General workflow for preclinical and clinical evaluation of the combination therapy.

Conclusion
The combination of pemigatinib with immune checkpoint inhibitors represents a scientifically

robust and clinically promising strategy. Preclinical data strongly suggest a synergistic

relationship, where FGFR inhibition remodels the tumor microenvironment to be more

permissive to an anti-tumor immune response, which is then unleashed by immune checkpoint

blockade. Early clinical data from the FIGHT-101 trial supports the tolerability and preliminary
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efficacy of this combination. The results of ongoing, more focused clinical trials are eagerly

awaited to confirm the benefit of this approach in specific patient populations with FGFR-driven

malignancies. This combination holds the potential to improve upon the durable responses

offered by immunotherapy and the targeted efficacy of FGFR inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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